![molecular formula C28H29ClN2O3Si B12546409 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-](/img/structure/B12546409.png)
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including an indole core, a chlorobenzoyl group, a dimethylphenylsilyl group, and a methoxy group, making it a subject of interest for various scientific research applications.
准备方法
The synthesis of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of Indole-3-acetic Acid: The synthesis begins with the formation of indole-3-acetic acid from indole through a series of reactions involving oxidation and carboxylation.
Coupling with 4-Chlorobenzoyl Chloride: The indole-3-acetic acid is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the corresponding 4-chlorobenzoyl derivative.
Introduction of Dimethylphenylsilyl Group:
Methoxylation: Finally, the methoxy group is introduced through a methoxylation reaction using a suitable methoxylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chlorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the methoxy and chlorobenzoyl groups, leading to the formation of various substituted derivatives.
Hydrolysis: Hydrolysis reactions can cleave the amide bond, resulting in the formation of indole-3-acetic acid and the corresponding amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antihyperglycemic and antioxidant activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- involves its interaction with specific molecular targets and pathways. For example, its antihyperglycemic activity is attributed to the inhibition of the α-amylase enzyme, which plays a role in carbohydrate digestion . The compound’s antioxidant activity is linked to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- can be compared with other indole derivatives, such as:
Indole-3-acetic Acid: A simpler indole derivative with plant hormone activity.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric Acid: Another plant hormone with root growth-promoting activity.
The uniqueness of 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-N-[(dimethylphenylsilyl)methyl]-5-methoxy-2-methyl- lies in its complex structure, which imparts distinct biological activities and chemical reactivity.
属性
分子式 |
C28H29ClN2O3Si |
|---|---|
分子量 |
505.1 g/mol |
IUPAC 名称 |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[[dimethyl(phenyl)silyl]methyl]acetamide |
InChI |
InChI=1S/C28H29ClN2O3Si/c1-19-24(17-27(32)30-18-35(3,4)23-8-6-5-7-9-23)25-16-22(34-2)14-15-26(25)31(19)28(33)20-10-12-21(29)13-11-20/h5-16H,17-18H2,1-4H3,(H,30,32) |
InChI 键 |
IYBIFFBPXYGZRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC[Si](C)(C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


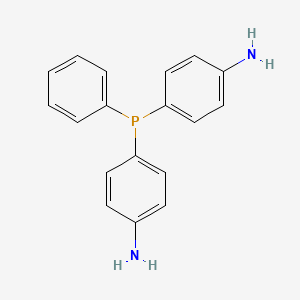
![N-Decyl-4-[(E)-(2,4-dinitrophenyl)diazenyl]-N-methylaniline](/img/structure/B12546341.png)
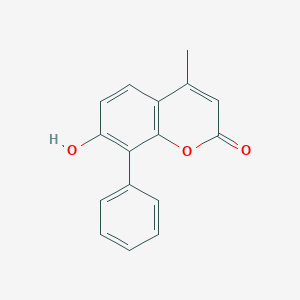
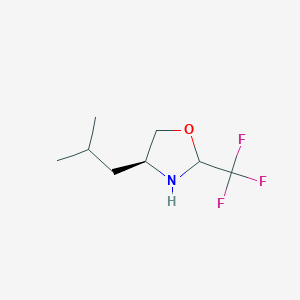
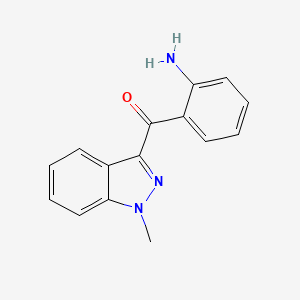
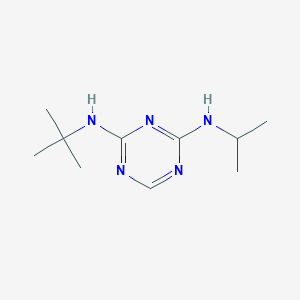
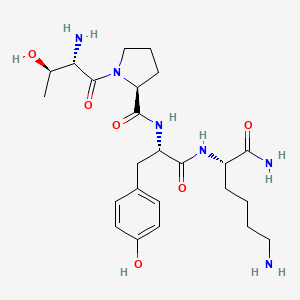
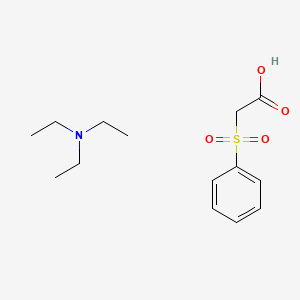

![2-[2-(5-Hydroxypyridin-2-yl)hydrazinylidene]-5-phenylthiophen-3(2H)-one](/img/structure/B12546378.png)
![Phenol, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B12546387.png)
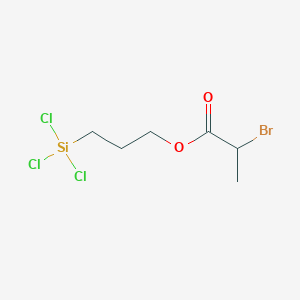
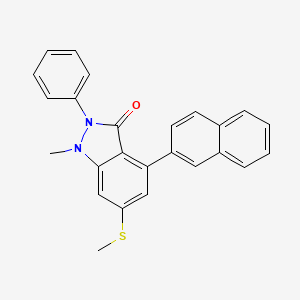
![2,6-Dimethyl-6-(4-methylpentyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B12546398.png)
